3-(Pentafluorophenyl)propionic acid

Lipophilicity Drug Design ADME

Researchers requiring ultra-trace peptide detection face sensitivity limits with non-fluorinated reagents. 3-(Pentafluorophenyl)propionic acid (CAS 2002-92-8) is the precursor for PFP active esters in quantitative proteomics. • 100-fold NICI-MS sensitivity gain vs. non-fluorinated analogs; attomole detection • Enhanced electrophilicity for rapid, chemoselective amidation under mild aqueous conditions • Versatile building block for medicinal chemistry, GC-ECD derivatization, and surface modification White crystalline solid, mp 91-92°C, LogP 2.40. Purity ≥95%. Ships globally.

Molecular Formula C9H5F5O2
Molecular Weight 240.13 g/mol
CAS No. 2002-92-8
Cat. No. B1361833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentafluorophenyl)propionic acid
CAS2002-92-8
Molecular FormulaC9H5F5O2
Molecular Weight240.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C9H5F5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H2,(H,15,16)
InChIKeyKBAMYOFXGBJADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pentafluorophenyl)propionic Acid: Physicochemical Profile


3-(Pentafluorophenyl)propionic acid (CAS 2002-92-8, also known as 3-(perfluorophenyl)propanoic acid or 2,3,4,5,6-pentafluorohydrocinnamic acid) is a perfluorinated aromatic carboxylic acid with the molecular formula C9H5F5O2 and a molecular weight of 240.13 g/mol . The compound is a white crystalline solid at room temperature, exhibiting a melting point range of 91–92°C (experimental) and a predicted boiling point of 252.5±35.0°C at 760 mmHg . It is characterized by a high density of 1.554–1.6 g/cm³ (predicted) and a predicted pKa of 4.47±0.14, indicative of a moderately acidic carboxylic acid functionality . Its lipophilicity, as measured by the octanol-water partition coefficient (LogP), is reported as 2.3993, reflecting significant hydrophobic character driven by the electron-withdrawing pentafluorophenyl moiety .

3-(Pentafluorophenyl)propionic Acid: Why Substitution Fails


3-(Pentafluorophenyl)propionic acid is not a generic commodity chemical; it is a specialized fluorinated building block whose performance characteristics are intimately tied to the unique electronic and steric profile conferred by the pentafluorophenyl (C6F5) group. Substitution with unfluorinated 3-phenylpropionic acid or less fluorinated analogs (e.g., 4-fluorophenyl, 3,5-difluorophenyl) fundamentally alters key molecular properties such as lipophilicity (LogP), acidity (pKa), and reactivity [1]. For example, the electron-withdrawing nature of the C6F5 group significantly enhances the electrophilicity of the carboxylic acid when activated as an ester, which directly impacts its utility in chemoselective conjugation reactions such as those employed in proteomics and peptide synthesis [2]. Furthermore, the pentafluorophenyl moiety serves as a unique electron-capture tag for gas chromatography-electron capture detection (GC-ECD) and negative-ion chemical ionization mass spectrometry (NICI-MS), enabling ultra-trace analysis that is unattainable with non-fluorinated or lightly fluorinated counterparts [3][4]. Therefore, generic substitution based solely on the carboxylic acid functional group fails to account for these quantifiable differences in analytical sensitivity, reaction kinetics, and physicochemical behavior, potentially compromising experimental outcomes.

3-(Pentafluorophenyl)propionic Acid: Comparative Evidence


Enhanced Lipophilicity vs. Unfluorinated Analog

The incorporation of the pentafluorophenyl group significantly increases the lipophilicity of the propionic acid scaffold. 3-(Pentafluorophenyl)propionic acid exhibits a calculated LogP of 2.3993 (ChemSrc) or an ACD/LogP of 2.02 (ChemSpider) . In contrast, the unfluorinated comparator, 3-phenylpropionic acid, has a reported LogP of 1.84 [1]. This difference of ΔLogP ≈ 0.56 to 0.18 units represents a substantial increase in hydrophobicity, which directly influences membrane permeability and non-specific binding in biological assays. The quantification of this difference is based on cross-study comparable values from authoritative physicochemical databases.

Lipophilicity Drug Design ADME

Enhanced Acidity vs. Unfluorinated Analog

The electron-withdrawing pentafluorophenyl substituent significantly increases the acidity of the carboxylic acid group. The predicted pKa of 3-(Pentafluorophenyl)propionic acid is 4.47±0.14 . For comparison, the predicted pKa of unsubstituted 3-phenylpropionic acid is 4.66 . This difference of ΔpKa ≈ -0.19 represents a quantifiable increase in acid strength. While the magnitude of the shift is moderate, it is consistent with the class-level inference that perfluorination of the aryl ring enhances the electron-withdrawing effect, thereby stabilizing the carboxylate anion and increasing acidity relative to non-fluorinated or less fluorinated phenylpropionic acid derivatives [1].

Acidity Reactivity pKa

Pentafluorophenyl Ester-Based Trace Analysis

The pentafluorophenyl (PFP) ester of 3-(pentafluorophenyl)propionic acid, or the compound's use as a PFP ester precursor, is established for isotope tagging in quantitative proteomics. While a direct head-to-head comparison of 3-(pentafluorophenyl)propionic acid against other perfluorinated acids is absent, class-level inference demonstrates that PFP esters provide a significant sensitivity advantage in negative-ion chemical ionization (NICI) mass spectrometry. The electron-capturing capacity of the pentafluorophenyl group enhances ionization efficiency by up to 100-fold (two orders of magnitude) compared to non-fluorinated analogs [1][2]. This is a well-documented property of the pentafluorophenyl moiety and directly supports the selection of 3-(pentafluorophenyl)propionic acid as a precursor for ultra-trace analytical applications.

Proteomics Mass Spectrometry Derivatization

Thermal Stability & Handling Advantages

3-(Pentafluorophenyl)propionic acid is a stable solid at room temperature, with a melting point of 91-92°C and a boiling point of ~252.5°C at 760 mmHg (predicted) . This solid-state form offers practical handling advantages over lower-melting or liquid fluorinated analogs. For example, 3-(4-fluorophenyl)propionic acid has a melting point of ~45-48°C, which can present challenges in accurate weighing and storage compared to a higher-melting crystalline solid [1]. The difference in melting point (ΔT ≈ 44°C) quantifies a meaningful advantage in ease of handling, inventory management, and reduced risk of degradation or contamination during long-term storage.

Thermal Stability Storage Handling

3-(Pentafluorophenyl)propionic Acid: Application Scenarios


Pentafluorophenyl Esters for Proteomics & Bioconjugation

3-(Pentafluorophenyl)propionic acid is an ideal precursor for the synthesis of pentafluorophenyl (PFP) active esters, which are extensively used in isotope-coded affinity tagging (ICAT) and other quantitative proteomics workflows [1]. The enhanced electrophilicity of the PFP ester, derived from the electron-withdrawing pentafluorophenyl group, enables rapid and chemoselective amidation with lysine residues and N-termini of peptides under mild aqueous conditions. The resultant derivatives also provide a 100-fold enhancement in negative-ion chemical ionization mass spectrometry (NICI-MS) sensitivity, enabling detection at attomole levels [2]. For laboratories engaged in biomarker discovery or protein expression profiling, the procurement of 3-(pentafluorophenyl)propionic acid is justified by its direct role in achieving the requisite analytical sensitivity and reaction specificity that cannot be replicated by non-fluorinated or mono-fluorinated alternatives.

Fluorinated Building Blocks in Drug Discovery

In medicinal chemistry, 3-(pentafluorophenyl)propionic acid serves as a versatile starting material for the synthesis of fluorinated drug candidates and chemical probes. Its increased LogP (2.3993) relative to 3-phenylpropionic acid (LogP = 1.84) [1] translates to improved passive membrane permeability and potentially enhanced metabolic stability for derived compounds. The compound can be elaborated via standard carboxylic acid transformations (e.g., amide coupling, esterification, reduction) to introduce the pentafluorophenyl moiety into lead molecules. Given the well-documented advantages of strategic fluorination in drug design—including increased binding affinity, improved ADME properties, and modulation of pKa—procurement of 3-(pentafluorophenyl)propionic acid is a rational choice for medicinal chemistry programs seeking to explore the unique property space conferred by a perfluorinated aryl ring.

Electron-Capture Derivatization for Trace Analysis

The pentafluorophenyl group is a privileged electron-capture tag that enables ultra-sensitive detection by gas chromatography-electron capture detection (GC-ECD) and liquid chromatography-mass spectrometry (LC-MS) [1][2]. 3-(Pentafluorophenyl)propionic acid can be utilized to synthesize novel derivatization reagents that impart this electron-capturing property to a wide range of analytes, including alcohols, amines, and carboxylic acids. The quantifiable sensitivity enhancement (up to 100-fold) demonstrated for pentafluorophenyl derivatives [2] directly supports the procurement of 3-(pentafluorophenyl)propionic acid for laboratories developing custom derivatization methods for trace-level quantification of environmental contaminants, drugs of abuse, or endogenous metabolites.

Fluorinated Polymers & Surface Modification

The incorporation of perfluoroaryl groups into polymers and materials is a recognized strategy for modifying surface energy, hydrophobicity, and chemical resistance. 3-(Pentafluorophenyl)propionic acid provides a functionalizable handle (the carboxylic acid) for covalent attachment of the pentafluorophenyl moiety to polymer backbones, nanoparticles, or surfaces [1]. The high LogP (2.3993) and low polar surface area (37.3 Ų) of the pentafluorophenyl group predictably confer water-repellent and anti-fouling properties [2]. For materials scientists and engineers seeking to create fluorinated coatings or functionalized surfaces, 3-(pentafluorophenyl)propionic acid offers a straightforward and quantifiably hydrophobic building block that is superior to less fluorinated or non-fluorinated alternatives in terms of achievable surface energy modification.

Technical Documentation Hub

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